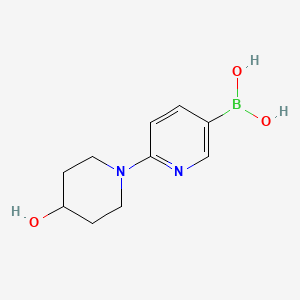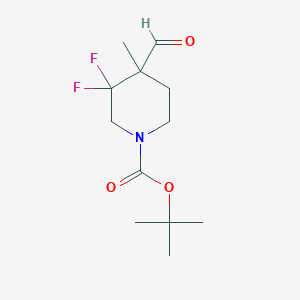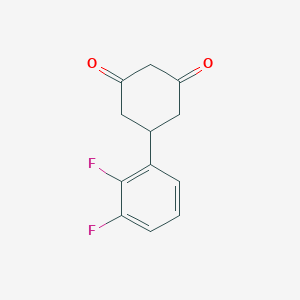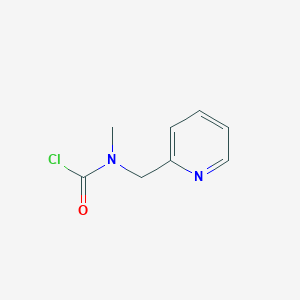
(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid
Overview
Description
“(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 1446509-85-8 . It has a molecular weight of 258.51 . The compound is typically stored at ambient temperature .
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters like “(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid” has been a subject of research. One of the methods involves palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another promising method is iridium or rhodium-catalyzed C-H or C-F borylation .Molecular Structure Analysis
The InChI code for “(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid” is 1S/C10H15BN2O3.ClH/c14-9-3-5-13 (6-4-9)10-2-1-8 (7-12-10)11 (15)16;/h1-2,7,9,14-16H,3-6H2;1H .Chemical Reactions Analysis
Pyridinylboronic acids are commonly used as reagents in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .Scientific Research Applications
Anti-Tubercular Agents
The compound has been explored for its potential in the design and synthesis of novel anti-tubercular agents. Researchers have utilized derivatives of this compound to evaluate their activity against Mycobacterium tuberculosis, aiming to develop more potent treatments for tuberculosis (TB) .
Antitumor Activity
Another significant application is in the field of oncology, where derivatives containing 4-hydroxypiperidine groups have shown antiproliferative activity against various cancer cell lines. This suggests its potential use in developing new antitumor medications .
Synthesis of Biologically Active Molecules
The compound serves as a precursor in the synthesis of biologically active molecules. Its unique properties make it a valuable building block for creating compounds with potential therapeutic applications.
Mechanism of Action
Target of Action
Boronic acids are generally known to interact with proteins and enzymes that have diol-containing residues, such as serine or threonine .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins and enzymes, altering their function .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, which are important in the synthesis of complex organic compounds .
Pharmacokinetics
Boronic acids are generally well absorbed and distributed in the body, and they are primarily excreted unchanged in the urine .
Result of Action
The interaction of boronic acids with proteins and enzymes can lead to changes in cellular processes .
Action Environment
Factors such as ph and temperature can affect the stability and reactivity of boronic acids .
properties
IUPAC Name |
[6-(4-hydroxypiperidin-1-yl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O3/c14-9-3-5-13(6-4-9)10-2-1-8(7-12-10)11(15)16/h1-2,7,9,14-16H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLOYNRZGPFMQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N2CCC(CC2)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride](/img/structure/B1407031.png)
![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/structure/B1407032.png)
![Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B1407033.png)
![2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine](/img/structure/B1407034.png)
![3-Bromo-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile](/img/structure/B1407035.png)


![2-[4-(3-Methoxypropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1407043.png)




![[2-Methyl-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1407051.png)